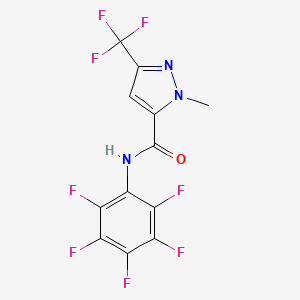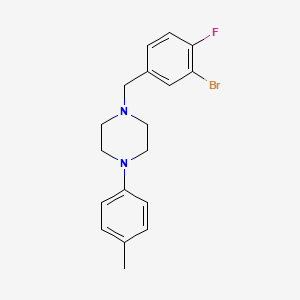
1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with a trifluoromethyl group and a carboxamide group, along with a pentafluorophenyl group. The presence of multiple fluorine atoms imparts significant chemical stability and reactivity, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Pentafluorophenyl Group: The pentafluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a pentafluorophenyl halide and a suitable catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to target proteins, enzymes, or receptors, leading to modulation of biological activities. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE: Similar structure with a different position of the carboxamide group.
1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-SULFONAMIDE: Sulfonamide group instead of carboxamide.
Uniqueness: 1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-methyl-N-(2,3,4,5,6-pentafluorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F8N3O/c1-23-3(2-4(22-23)12(18,19)20)11(24)21-10-8(16)6(14)5(13)7(15)9(10)17/h2H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOQTXJPDRUYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F8N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-phenylmethoxypiperidine](/img/structure/B6001389.png)
![N-(4-ethoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6001397.png)
![1-[(5-acetyl-3-thienyl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6001404.png)
![3-chloro-N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6001410.png)
![[3-(2-fluorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6001414.png)
![{1'-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6001418.png)
![5-(DIETHYLAMINO)-2-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]PHENOL](/img/structure/B6001421.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methyl-2-butenoyl)-2-piperidinecarboxamide](/img/structure/B6001426.png)
![6-hydroxy-1-(4-methylphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione](/img/structure/B6001443.png)
![2-methoxy-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B6001455.png)
![2-(3-bromophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6001456.png)

![methyl 5-[1-(isopropylamino)propylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6001486.png)
![N-(2,5-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B6001490.png)
